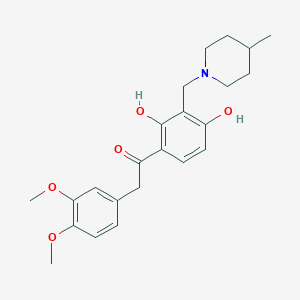

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone

Description

BenchChem offers high-quality 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]-2-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-15-8-10-24(11-9-15)14-18-19(25)6-5-17(23(18)27)20(26)12-16-4-7-21(28-2)22(13-16)29-3/h4-7,13,15,25,27H,8-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQYUQMDIHPNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC(=C(C=C3)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone (CAS Number: 1021218-50-7) is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 339.4 g/mol. The compound features a complex structure that includes hydroxyl groups and methoxy substituents, which are known to influence biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of prostate cancer cells by inducing cell cycle arrest and apoptosis through p53-mediated pathways .

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mia PaCa-2 | 12.5 | Induces apoptosis via p53 activation |

| PANC-1 | 15.0 | Cell cycle arrest at G1 phase |

| RKO | 10.5 | Inhibition of topoisomerase II |

| LoVo | 11.0 | Modulation of apoptotic pathways |

The mechanism by which this compound exerts its antitumor effects involves several pathways:

- Apoptosis Induction : The compound activates apoptotic pathways, particularly through p53 signaling, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

- Cell Cycle Regulation : It has been observed to induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

Structure-Activity Relationships (SAR)

The structural components of the compound play a crucial role in its biological activity:

- The hydroxyl groups at positions 2 and 4 are essential for enhancing antitumor activity by improving binding affinity to target proteins.

- The methoxy substituents at position 3 and 4 contribute to lipophilicity, which may enhance cellular uptake and bioavailability.

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical settings. For example:

- Study on Prostate Cancer Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) in prostate cancer cell lines compared to control groups .

- Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics, revealing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.